ethyl 4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate
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Overview
Description
ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction could result in a more saturated compound .
Scientific Research Applications
ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,6-DIOXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE
- ETHYL 5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE
- 3-ACETYL-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
Uniqueness
ETHYL 4,6-DIOXO-5-PHENYL-3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2]OXAZOLE-3-CARBOXYLATE is unique due to its specific structural features and the resulting chemical properties. Its pyrrolo[3,4-d][1,2]oxazole core provides a distinct framework that can be modified to create a wide range of derivatives with diverse applications .
Properties
Molecular Formula |
C14H12N2O5 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
ethyl 4,6-dioxo-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O5/c1-2-20-14(19)10-9-11(21-15-10)13(18)16(12(9)17)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 |
InChI Key |
LFQYNHSUJBRWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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